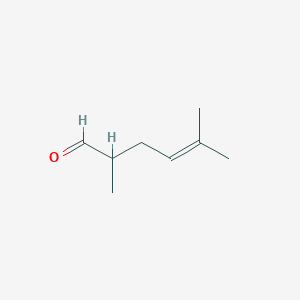
2,5-Dimethylhex-4-en-1-al
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylhex-4-en-1-al is an organic compound with the molecular formula C8H14O. It is an aldehyde characterized by the presence of a hexenal backbone with two methyl groups attached at the 2nd and 5th positions. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Dimethylhex-4-en-1-al can be synthesized through various methods. One common approach involves the condensation of 2-methylbut-3-en-ol with isobutanal to form 2,2,5-trimethylhexenal as an intermediate. This intermediate is then converted to this compound using specific reagents and conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. Techniques such as headspace solid-phase microextraction (HS SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are employed to analyze and optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethylhex-4-en-1-al undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include Grignard reagents and organolithium compounds.
Major Products Formed:
Oxidation: 2,5-Dimethyl-4-hexenoic acid.
Reduction: 2,5-Dimethyl-4-hexen-2-ol.
Substitution: Various substituted hexenals depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dimethylhex-4-en-1-al has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound’s aroma properties make it useful in studies related to olfactory receptors and scent perception.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma
Mécanisme D'action
The mechanism by which 2,5-Dimethylhex-4-en-1-al exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with olfactory receptors, triggering a sensory response. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s aldehyde group plays a crucial role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Hexanal: An aldehyde with a similar structure but without the methyl groups at the 2nd and 5th positions.
2,4-Hexadienal: Another aldehyde with a similar carbon backbone but different positioning of double bonds.
Uniqueness: 2,5-Dimethylhex-4-en-1-al is unique due to the presence of the two methyl groups, which significantly influence its chemical properties and reactivity. These structural differences result in distinct aroma characteristics and reactivity patterns compared to its analogs.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
2,5-dimethylhex-4-enal |
InChI |
InChI=1S/C8H14O/c1-7(2)4-5-8(3)6-9/h4,6,8H,5H2,1-3H3 |
Clé InChI |
NTPNJYFKMSTHQR-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


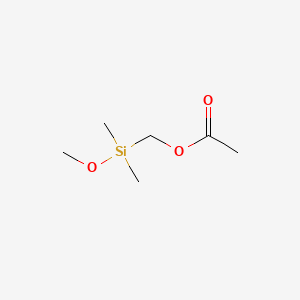
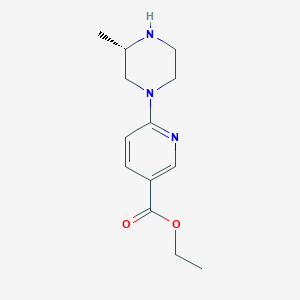
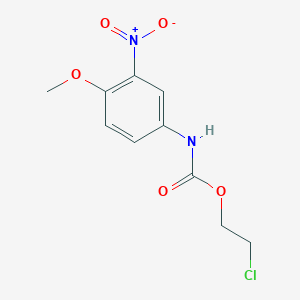
![4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B8532054.png)
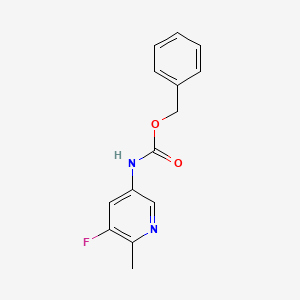
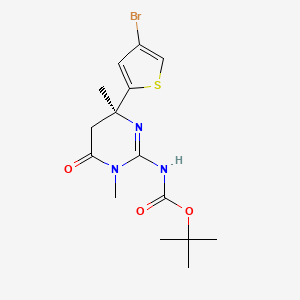
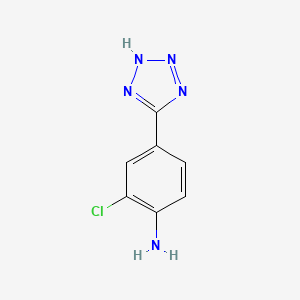
![N-[3-(Benzyloxy)propyl]-4-methylcyclohexan-1-amine](/img/structure/B8532075.png)
![N,N-dimethylpyrazolo[1,5-a]pyridin-2-amine](/img/structure/B8532082.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-(dimethylamino)-N-(5-hydroxypentyl)-](/img/structure/B8532090.png)
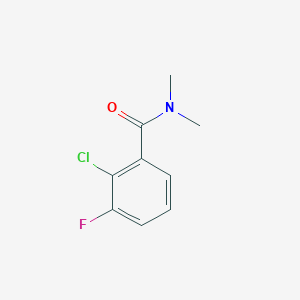
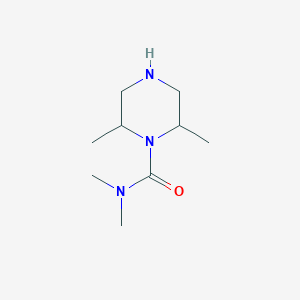
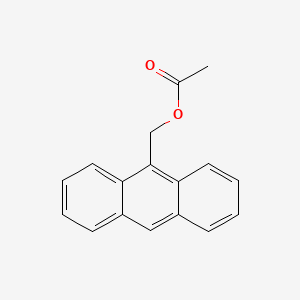
![5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B8532119.png)
